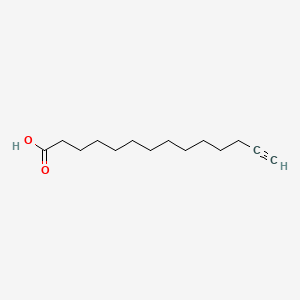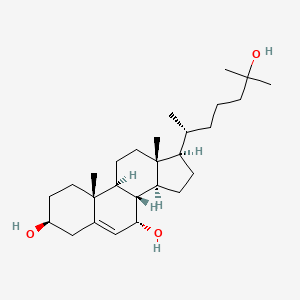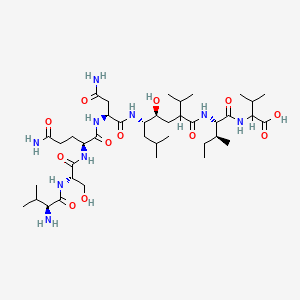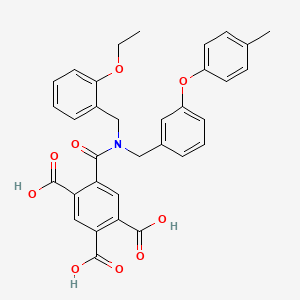
13-Tetradecynsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Myristinsäure-Alkin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird in der Klickchemie zur Synthese komplexer Moleküle und Biokonjugate verwendet.
Industrie: Wird in der Produktion von fortschrittlichen Materialien und Nanotechnologie eingesetzt.
5. Wirkmechanismus
Myristinsäure-Alkin übt seine Wirkungen hauptsächlich über seine Alkingruppe aus, die an Klickchemie-Reaktionen teilnimmt. Die Verbindung wird häufig zur Markierung von Proteinen über N-Myristoylierung verwendet, ein Prozess, bei dem der Myristinsäure-Teil kovalent an das N-Terminus von Proteinen gebunden wird . Diese Modifikation kann die Proteinlokalisierung, Stabilität und Aktivität beeinflussen . Das Sirtuin SIRT6-Enzym kann die Myristoylgruppe entfernen und so die Sekretion von Proteinen wie Tumornekrosefaktor-alpha (TNF-α) regulieren .
Ähnliche Verbindungen:
Palmitinsäure-Alkin: Ähnlich wie Myristinsäure-Alkin, aber mit einer 16-Kohlenstoffkette.
Stearinsäure-Alkin: Hat eine 18-Kohlenstoffkette mit einer Alkingruppe.
Laurinsäure-Alkin: Enthält eine 12-Kohlenstoffkette mit einer Alkingruppe.
Einzigartigkeit: Myristinsäure-Alkin ist einzigartig aufgrund seiner 14-Kohlenstoffkettenlänge, die ein Gleichgewicht zwischen Hydrophobizität und Reaktivität bietet. Dies macht es besonders gut für Anwendungen in der Klickchemie und Proteinmarkierung geeignet, wo längere oder kürzere Ketten möglicherweise nicht so effektiv sind .
Wirkmechanismus
Target of Action
13-Tetradecynoic acid is a long-chain fatty acid . It primarily targets proteins that undergo lipidation, a common co-translational or post-translational modification . This process plays important roles in human physiology and pathology .
Mode of Action
The compound interacts with its targets through a process known as protein palmitoylation . This involves the addition of a fatty acid moiety onto proteins, regulating their trafficking, stability, and activity . Protein palmitoylation occurs on amino acid residues with nucleophilic side chains such as Cys, Ser/Thr, and Lys as well as the amino termini of proteins .
Biochemical Pathways
The affected pathways involve protein acyltransferases and fatty acyl protein thioesterases . These enzymes add and remove the palmitate moiety, respectively . The dynamic cycling between palmitoylated and non-palmitoylated forms of proteins regulates cellular protein functions .
Result of Action
The molecular and cellular effects of 13-Tetradecynoic acid’s action involve changes in protein trafficking, stability, and activity . These changes can have significant impacts on cellular functions and overall physiology .
Biochemische Analyse
Biochemical Properties
13-Tetradecynoic acid plays a role as a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . It is involved in protein palmitoylation, a process that regulates the trafficking, stability, and activity of cellular proteins .
Cellular Effects
It is known that fatty acylation, the covalent addition of saturated fatty acids to protein substrates, is important in regulating a myriad of cellular functions in addition to its implications in cancer and neurodegenerative diseases .
Molecular Mechanism
It is known that it contains a total of 39 bonds, including 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Temporal Effects in Laboratory Settings
It is known that protein palmitoylation, a process in which 13-Tetradecynoic acid is involved, has been studied using click chemistry .
Metabolic Pathways
13-Tetradecynoic acid is involved in protein palmitoylation, a common co-translational or post-translational modification of proteins . This process involves the addition of a 16-carbon fatty acid (palmitate) moiety onto proteins, regulating protein trafficking, stability, and activity .
Subcellular Localization
It is known that lipoproteins, which contain fatty acids at their amino termini through which they are anchored in lipid membranes, can be labeled using alkyne fatty acids and click chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myristic Acid Alkyne can be synthesized through the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) . This process involves a double elimination reaction to form the alkyne group. The general reaction mechanism includes the conversion of a vicinal dihalide to an alkyne through two successive E2 elimination reactions .
Industrial Production Methods: Industrial production of Myristic Acid Alkyne typically involves large-scale synthesis using similar dehydrohalogenation methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Myristinsäure-Alkin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Alkingruppe kann oxidiert werden, um Diketone oder Carbonsäuren zu bilden.
Reduktion: Das Alkin kann durch Hydrierungsreaktionen zu Alkenen oder Alkanen reduziert werden.
Substitution: Das terminale Alkin kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO₄) oder Ozon (O₃) in Gegenwart von Wasser.
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Natriumamid (NaNH₂) in flüssigem Ammoniak (NH₃).
Hauptprodukte:
Oxidation: Diketone oder Carbonsäuren.
Reduktion: Alkene oder Alkane.
Substitution: Verschiedene substituierte Alkine, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Palmitic Acid Alkyne: Similar to Myristic Acid Alkyne but with a 16-carbon chain.
Stearic Acid Alkyne: Features an 18-carbon chain with an alkyne group.
Lauric Acid Alkyne: Contains a 12-carbon chain with an alkyne group.
Uniqueness: Myristic Acid Alkyne is unique due to its 14-carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications in click chemistry and protein labeling, where longer or shorter chains may not be as effective .
Eigenschaften
IUPAC Name |
tetradec-13-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXXRQLAAJXERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415589 | |
| Record name | 13-Tetradecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82909-47-5 | |
| Record name | 13-Tetradecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)





